molecular formula C28H34N2O B2965402 1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine CAS No. 398996-99-1

1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine

Cat. No. B2965402
CAS RN: 398996-99-1
M. Wt: 414.593
InChI Key: OFXUSZAGTYQNBB-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine, commonly known as ADMDP, is a chemical compound that has been used in scientific research for several years. It is a piperazine derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Ligand Affinity and Selectivity Improvement

Researchers have investigated analogues of serotonin antagonists, like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, for their high affinity towards 5-HT1A serotonin receptors. In the quest for improved selectivity, modifications, including the introduction of the adamantane moiety, have been explored. For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity (Ki = 0.4 nM) towards 5-HT1A receptors with significant selectivity over alpha 1-adrenergic sites, indicating its potential as a selective antagonist (Raghupathi et al., 1991).

Structural Chemistry Insights

The compound 5-(Adamantan-1-yl)-3-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, featuring an adamantane group, was characterized for its molecular and crystal structure. The study provided insights into its conformation and intermolecular interactions, contributing to the understanding of adamantane derivatives' structural chemistry (El-Emam et al., 2012).

Reactivity and Adsorption Behavior

DFT and MD simulation studies on 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione revealed its local reactive properties, interaction sites with water molecules, and stability indicators. This information is crucial for potential pharmaceutical applications of adamantane derivatives (Al-Ghulikah et al., 2021).

Antimicrobial and Anti-inflammatory Activities

The synthesis of N-Mannich bases from adamantane derivatives and their antimicrobial and anti-inflammatory activities have been explored. These studies highlight the therapeutic potential of adamantane-containing compounds against bacterial infections and inflammation (Al-Abdullah et al., 2014).

Coordination Polymer Engineering

Adamantane-based dicarboxylate has been utilized in the construction of coordination polymers with nickel and cobalt. These polymers exhibit diverse dimensionalities and topologies, offering insights into the design of metal-organic frameworks (MOFs) for various applications (Travis et al., 2017).

properties

IUPAC Name

1-adamantyl-(4-benzhydrylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O/c31-27(28-18-21-15-22(19-28)17-23(16-21)20-28)30-13-11-29(12-14-30)26(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,21-23,26H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXUSZAGTYQNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantanyl 4-(diphenylmethyl)piperazinyl ketone

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